molecular formula C25H27N5O B5908285 N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B5908285
M. Wt: 413.5 g/mol
InChI Key: LKBNQBKDIMBOFE-LQKURTRISA-N
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Description

N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of indole, triazole, and phenoxy groups

Properties

IUPAC Name

(E)-1-[1-[2-(4-cyclohexylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O/c1-2-6-20(7-3-1)21-10-12-23(13-11-21)31-15-14-29-17-22(16-28-30-18-26-27-19-30)24-8-4-5-9-25(24)29/h4-5,8-13,16-20H,1-3,6-7,14-15H2/b28-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBNQBKDIMBOFE-LQKURTRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCN3C=C(C4=CC=CC=C43)C=NN5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCN3C=C(C4=CC=CC=C43)/C=N/N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis or other established methods.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.

    Formation of the Triazole Ring: The triazole ring is formed via a cyclization reaction, often using hydrazine derivatives and appropriate catalysts.

    Final Coupling: The final step involves coupling the indole derivative with the triazole ring, typically using a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate catalysts for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique properties make it a candidate for use in advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The indole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Cyclohexylphenoxy)ethyl]acetamide
  • Indole-3-carboxaldehyde derivatives
  • 1,2,4-Triazole derivatives

Uniqueness

N-[(E)-{1-[2-(4-cyclohexylphenoxy)ethyl]-1H-indol-3-yl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of indole, triazole, and phenoxy groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

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